Sulfathiazole-(phenyl-13C6)

Overview

Description

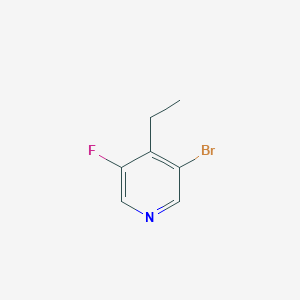

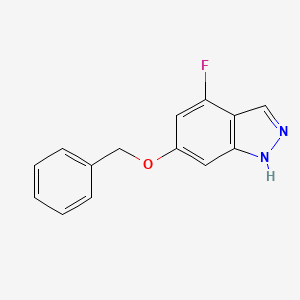

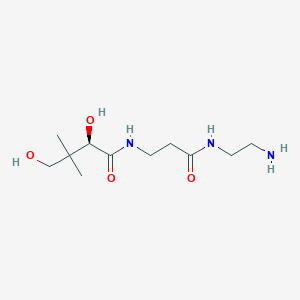

Sulfathiazole-(phenyl-13C6) is a labelled analogue of Sulfathiazole . It is an organosulfur compound used as a short-acting antibacterial agent . It is also known by its synonyms: 4-Amino-N-(2-thiazolyl)benzene-13C6-sulfonamide, N1-(2-Thiazolyl)sulfanilamide-13C6 . The empirical formula is 13C6C3H9N3O2S2 and it has a molecular weight of 261.27 .

Molecular Structure Analysis

The molecular structure of Sulfathiazole-(phenyl-13C6) is represented by the SMILES string N[13c]1[13cH][13cH]13cS(=O)(=O)Nc2nccs2 . This indicates the presence of a benzene ring labeled with Carbon-13 isotopes, a thiazole ring, and a sulfonamide group.

Physical And Chemical Properties Analysis

Sulfathiazole-(phenyl-13C6) is a solid at room temperature . It is suitable for HPLC and gas chromatography (GC) techniques . The compound is soluble in DMSO and slightly soluble in methanol .

Scientific Research Applications

Polymorph Control in Supercritical CO2

Sulfathiazole has been studied for its polymorph control in liquid and supercritical CO2. The research highlights the use of sulfathiazole to investigate polymorph control using the SEDS™ process in different solvents like methanol and acetone. This technique allows for the reproducible and consistent isolation of sulfathiazole polymorphs, showing its application in material science and drug formulation (Kordikowski, Shekunov, & York, 2001).

Adsorption on Metal Surfaces

A study on sulfathiazole's adsorption mechanisms on gold, silver, and copper surfaces using Surface-enhanced Raman scattering (SERS) reveals its potential in nanotechnology and surface chemistry. It was found that sulfathiazole chemisorbs on metal nanoparticles through the amide nitrogen, with different orientations of the molecule on different metals, suggesting diverse applications in materials science and nanoengineering (Ratkaj & Miljanić, 2014).

Hydrogel Sorbents for Mercury Removal

Research on sulfathiazole-based hydrogel sorbents indicates their efficacy in removing mercury(II) ion from aqueous media. The hydrogels, characterized by SEM and TGA techniques, show high adsorption capacity and selectivity for mercury ions, positioning sulfathiazole derivatives as potential materials for environmental remediation and water purification (Yetimoglu et al., 2009).

Spectroscopic and Structural Characterization

A study on Cu(II)-sulfathiazole complex with other ligands explored through various spectroscopic methods highlights the application of sulfathiazole in coordination chemistry and molecular structure analysis. This research provides insights into the structural and magnetic properties of sulfathiazole complexes, useful for material science and chemistry (Öztürk, Aycan, & Çon, 2020).

Quantum Chemical and Spectroscopic Studies

Sulfathiazole was investigated using quantum chemical methods and experimental spectroscopy, emphasizing its role in the pharmaceutical sector as a major building block. The study provides insights into the molecular structure, electronic properties, and intermolecular interactions of sulfathiazole, suggesting its significance in pharmaceutical chemistry and molecular modeling (Fatima et al., 2021).

Safety And Hazards

properties

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UQUYMPKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746847 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfathiazole-(phenyl-13C6) | |

CAS RN |

1196157-72-8 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)

![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)

![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)

![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)